3-[(1-Formylnaphthalen-2-yl)oxymethyl]-N,N-dimethylbenzamide
Description
3-[(1-Formylnaphthalen-2-yl)oxymethyl]-N,N-dimethylbenzamide is a benzamide derivative featuring a naphthalene moiety substituted with a formyl group and an oxymethyl linker.
Properties
IUPAC Name |
3-[(1-formylnaphthalen-2-yl)oxymethyl]-N,N-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-22(2)21(24)17-8-5-6-15(12-17)14-25-20-11-10-16-7-3-4-9-18(16)19(20)13-23/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPYCHUWOKOLJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)COC2=C(C3=CC=CC=C3C=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Formylnaphthalen-2-yl)oxymethyl]-N,N-dimethylbenzamide typically involves the following steps:
Formation of the Naphthalene Derivative: The starting material, naphthalene, undergoes formylation to introduce the formyl group at the 2-position.
Oxymethylation: The formylated naphthalene is then subjected to oxymethylation to attach the oxymethyl group.
Amidation: The final step involves the reaction of the oxymethylated naphthalene with N,N-dimethylbenzamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Specific details on industrial methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions
3-[(1-Formylnaphthalen-2-yl)oxymethyl]-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: Products vary depending on the substituents introduced.
Scientific Research Applications
3-[(1-Formylnaphthalen-2-yl)oxymethyl]-N,N-dimethylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(1-Formylnaphthalen-2-yl)oxymethyl]-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The naphthalene ring and dimethylbenzamide moiety may also contribute to the compound’s overall activity by interacting with hydrophobic regions of target molecules.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Spectroscopic and Solvent Effects
- N,N-Dimethylbenzamide (): Exhibits solvent-dependent 13C NMR shifts, with carbonyl carbon shifts (δ ~171–172 ppm in CDCl3) influenced by hydrogen bonding and polar solvents. Rotational barriers (ΔG‡) correlate with solvent polarity parameters (e.g., ET(30)) .
- 3aa (): 1H NMR (CDCl3) shows aromatic protons at δ 7.36–7.41 ppm and dimethyl groups at δ 2.96–3.09 ppm. Carbonyl carbon at δ 171.76 ppm .
The target compound’s formyl group (δ ~9–10 ppm in 1H NMR) and naphthalene ring (δ 7.5–8.5 ppm) would likely produce distinct shifts compared to simpler analogs.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 3-[(1-Formylnaphthalen-2-yl)oxymethyl]-N,N-dimethylbenzamide in a laboratory setting?
- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of naphthalene derivatives (e.g., β-naphthol or formylnaphthalene) with benzamide precursors. Critical steps include:
- Use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (EDC) for amidation .
- Controlled pH and temperature (e.g., room temperature for 72 hours in ethanol or acetonitrile:water mixtures) to optimize yields .
- Purification via crystallization (e.g., methanol:water 4:1) or chromatography .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are critical for verifying substituent positions (e.g., formyl and oxymethyl groups) and aromatic proton environments .
- Mass Spectrometry : High-resolution MS (EI or ESI) confirms molecular weight and fragmentation patterns .
- Chromatography : HPLC or TLC with UV detection ensures purity (>95% by area normalization) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles (EN 166/OSHA standards) to prevent skin/eye contact .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of dust/aerosols .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodological Answer :
- Substituent Variation : Modify the naphthalene formyl group or benzamide dimethyl moiety to assess impact on bioactivity (e.g., enzyme inhibition) .
- Comparative Analysis : Use analogues like 3-(2-cyanophenyl)-N,N-dimethylbenzamide or N-(3-mercapto-5-naphthyl)benzamide to identify pharmacophore requirements .
- Data Tools : Pair experimental IC values with computational docking (e.g., AutoDock Vina) to predict binding affinities .
Q. How can contradictory data in synthesis yields or bioactivity be resolved?
- Methodological Answer :
- Reaction Optimization : Screen solvents (e.g., DMF vs. ethanol) and catalysts (e.g., Pd/C vs. EDC) to identify yield discrepancies .
- Bioassay Validation : Replicate enzyme inhibition assays (e.g., PRMT4 or D3 receptor antagonism) under standardized conditions to address variability .
- Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., IC values for similar benzamides) to identify outliers .
Q. What strategies are effective for evaluating the compound’s potential as a protein-binding inhibitor?
- Methodological Answer :
- In Vitro Assays : Use fluorescence polarization or SPR (surface plasmon resonance) to measure binding kinetics to targets like PRMT4 .
- Cellular Models : Test cytotoxicity and target engagement in cancer cell lines (e.g., HepG2 or MCF-7) with Western blotting for downstream biomarkers .
- Selectivity Profiling : Compare inhibition across enzyme isoforms (e.g., PRMT4 vs. PRMT5) to assess specificity .
Q. How can reaction conditions be optimized for scalability without compromising purity?
- Methodological Answer :
- Solvent Selection : Replace low-boiling solvents (e.g., methanol) with DMF or THF for easier large-scale evaporation .
- Catalyst Loading : Reduce EDC or hydrazine hydrate concentrations while monitoring yield via TLC .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time reaction monitoring .
Q. What are the challenges in purifying this compound, and how can they be addressed?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
